molecular formula C22H21N3O B3935348 2-methyl-N-phenyl-1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinamine

2-methyl-N-phenyl-1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinamine

Cat. No. B3935348
M. Wt: 343.4 g/mol
InChI Key: TXBIKVOIVWTLSX-UHFFFAOYSA-N
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Description

2-methyl-N-phenyl-1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinamine, also known as MPQT, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 2-methyl-N-phenyl-1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinamine involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor. This binding results in the inhibition of dopamine signaling, which is implicated in various neurological disorders. This compound has also been found to have an allosteric modulatory effect on the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease locomotor activity and increase the duration of immobility in animal models, indicating its potential antidepressant and anxiolytic effects. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

2-methyl-N-phenyl-1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinamine has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, making it a useful tool for studying the role of this receptor in various neurological disorders. This compound is also relatively stable and has a high affinity for its target receptors. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 2-methyl-N-phenyl-1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinamine. One potential direction is the investigation of its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Another direction is the exploration of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, the development of more soluble and bioavailable forms of this compound could enhance its utility in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied extensively for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be a valuable tool for studying the dopamine D3 receptor and its role in various neurological disorders, as well as a potential candidate for the treatment of anxiety and depression.

Scientific Research Applications

2-methyl-N-phenyl-1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydro-4-quinolinamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the dopamine D3 receptor, which is implicated in various neurological disorders such as Parkinson's disease and schizophrenia. This compound has also been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.

properties

IUPAC Name

(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-16-14-20(24-18-9-3-2-4-10-18)19-11-5-6-12-21(19)25(16)22(26)17-8-7-13-23-15-17/h2-13,15-16,20,24H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBIKVOIVWTLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CN=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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